2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid
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Description
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chlorogenic Acid (CGA): A Pharmacological Review and Call for Further Research
Chlorogenic acid (CGA) is a phenolic acid compound with a variety of biological and pharmacological effects. While CGA is different from 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid, it shares the feature of being a phenolic acid with potential therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a free radicals scavenger and a central nervous system stimulator. It modulates lipid metabolism and glucose, suggesting its use in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for more research to unveil and optimize its biological and pharmacological effects, highlighting the potential for practical use as a natural safeguard food additive to replace synthetic antibiotics and thereby reduce medicinal costs (Naveed et al., 2018).
Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry
The paper addresses the removal of toxic pollutants, including various phenoxy acids and chlorophenols from wastewater generated by the pesticide industry. While not directly mentioning this compound, it contextualizes the broader category of compounds to which it belongs. Biological processes and granular activated carbon are highlighted as effective for removing up to 80-90% of these compounds, demonstrating the relevance of understanding and mitigating the environmental impact of chemical pollutants (Goodwin et al., 2018).
Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review
This review focuses on a compound with structural similarities to this compound, discussing its synthesis, potential activity, benefits, and the possible molecular mechanisms of its regulations in health and disease. Such compounds, including salicylic acid derivatives, show promise in drug development for their analgesic, anti-inflammatory, and antiplatelet activities. This highlights the broader potential for structurally related compounds in medicinal chemistry and therapeutic applications (Tjahjono et al., 2022).
Properties
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDXHYQCJPTTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388840 |
Source
|
Record name | Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57017-96-6 |
Source
|
Record name | Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.